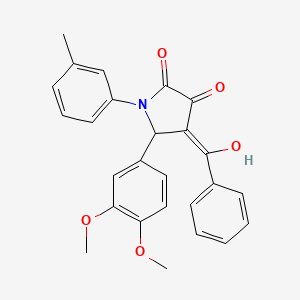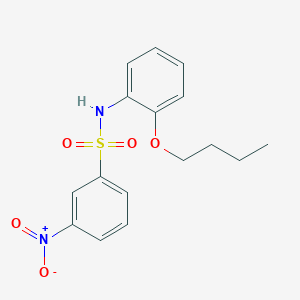![molecular formula C14H18Cl2N2O2 B5500981 methyl [4-(3,4-dichlorobenzyl)-1-piperazinyl]acetate](/img/structure/B5500981.png)
methyl [4-(3,4-dichlorobenzyl)-1-piperazinyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to methyl [4-(3,4-dichlorobenzyl)-1-piperazinyl]acetate often involves intricate chemical reactions. For instance, compounds like 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazines and alkylene diacyl-di-(1-methyl piperazides) are synthesized from 1-methyl piperazine and corresponding alkoxyphenyl isothiocyanates in ethereal solution, or by the action of 1-methyl piperazine with appropriate dibasic acid chlorides in benzene solution, highlighting the versatile nature of piperazine derivatives in chemical synthesis (Y. Tung, 1957).
Molecular Structure Analysis
The molecular structure of compounds in this category is complex and often determined using various analytical techniques. For example, the crystal and molecular structure of certain piperazine derivatives has been reported, illustrating the importance of structural analysis in understanding the properties and potential applications of these compounds (I. Khan et al., 2013).
Chemical Reactions and Properties
Piperazine derivatives engage in a wide range of chemical reactions, forming various products depending on the reactants and conditions. The synthesis of specific piperazine compounds involves reactions like N-acylation, showcasing the chemical reactivity and versatility of these molecules (Q. Zheng, 2010).
Physical Properties Analysis
The physical properties of methyl [4-(3,4-dichlorobenzyl)-1-piperazinyl]acetate and similar compounds, such as solubility and melting points, are crucial for their application in various fields. These properties are often influenced by the molecular structure and can be tailored through chemical modifications.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group reactions, are fundamental to understanding how these compounds interact in different environments and with various chemicals. Studies on compounds like copper(II) acetate complexes with piperazine derivatives offer insights into the coordination chemistry and potential applications of these molecules (B. Manhas et al., 1992).
Wissenschaftliche Forschungsanwendungen
Novel Piperazine Derivatives as Human Acetylcholinesterase Inhibitors
Piperazine derivatives have been studied for their potential to inhibit human acetylcholinesterase, an enzyme linked to neurodegenerative diseases like Alzheimer's. Virtual screening and molecular docking studies identified several compounds, such as 1-(1,4-benzodioxane-2-carbonyl) piperazine and its derivatives, which show binding affinity at key sites of the enzyme. These interactions suggest their potential therapeutic utility in inhibiting amyloid peptide aggregation, a hallmark of Alzheimer's disease. These compounds adhere to Lipinski's rule of five, indicating their suitability as drug candidates. The study highlighted 1-(1,4-benzodioxane-2-carbonyl) piperazine for its notable properties and potential as an acetylcholinesterase inhibitor (Varadaraju et al., 2013).
Antimicrobial and Anti-inflammatory Activities of Piperazine-Containing Derivatives
Research on 5-(1-adamantyl)-4-arylideneamino-3-mercapto-1,2,4-triazoles and related derivatives, which contain piperazine linkers, demonstrated significant antimicrobial and anti-inflammatory activities. Several of these compounds exhibited good to moderate efficacy against Gram-positive bacteria, with some showing promising anti-inflammatory effects in vivo. This suggests the potential of these derivatives for therapeutic applications in treating bacterial infections and inflammation (Al-Omar et al., 2010).
Synthesis and Characterization of Dihydropyrimidinone Derivatives
The study on the synthesis of dihydropyrimidinone derivatives containing piperazine or morpholine moiety through a Biginelli reaction provided insights into the structural features beneficial for medicinal applications. The compounds obtained showed good yields and the method was noted for its simplicity and efficiency. This research contributes to the chemical repertoire available for drug development, highlighting the versatility of piperazine derivatives in synthesizing compounds with potential therapeutic value (Bhat et al., 2018).
Eigenschaften
IUPAC Name |
methyl 2-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O2/c1-20-14(19)10-18-6-4-17(5-7-18)9-11-2-3-12(15)13(16)8-11/h2-3,8H,4-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAAUBABCOXJLTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CCN(CC1)CC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl [4-(3,4-dichlorobenzyl)piperazin-1-yl]acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-{[2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5500906.png)
![ethyl 3-[(2-thienylsulfonyl)amino]benzoate](/img/structure/B5500914.png)


![4-{2-(benzoylamino)-3-[(2-hydroxyethyl)amino]-3-oxo-1-propen-1-yl}phenyl 4-methylbenzenesulfonate](/img/structure/B5500934.png)

![{1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-[3-(trifluoromethyl)benzyl]piperidin-4-yl}methanol](/img/structure/B5500949.png)

![4-({4-bromo-2-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5500964.png)
![4-[2-(3-bromo-4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}phenyl)-1-cyanovinyl]benzoic acid](/img/structure/B5500970.png)

![{4-(1-adamantyl)-2-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]phenoxy}acetonitrile](/img/structure/B5500984.png)
![3-[2-(4-fluorophenyl)ethyl]-1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]piperidine](/img/structure/B5500991.png)
